2''-O-Rhamnosyl icariside II
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’‘-O-Rhamnosyl icariside II can be achieved through enzymatic hydrolysis of its precursor, epimedin C . The process involves the use of β-dextranase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5) at a ratio of 3:2 (v/v) . The hydrolysis is performed at 60°C for 40 minutes, resulting in the complete conversion of epimedin C to 2’'-O-Rhamnosyl icariside II .
Industrial Production Methods: For industrial-scale production, the enzymatic hydrolysis method is preferred due to its high efficiency and minimal by-product formation . The enzyme solution can be reused for multiple cycles, maintaining a high conversion rate of 91.69% even after four cycles . This method is both cost-effective and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Rhamnosyl icariside II undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) in methanol.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 2’'-O-Rhamnosyl icariside II . These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’'-O-Rhamnosyl icariside II involves multiple molecular targets and pathways . It exerts its effects primarily through the modulation of oxidative stress and apoptosis pathways . The compound increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing reactive oxygen species (ROS) levels . Additionally, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
- Baohuoside I
- Baohuoside II
- Icariside II
Comparison: 2’‘-O-Rhamnosyl icariside II is unique due to its specific rhamnosyl group at the 2’’ position, which imparts distinct bioactivities compared to its analogs . While baohuoside I and II share similar structural features, they differ in their glycosylation patterns, leading to variations in their biological effects . Icariside II, another related compound, lacks the rhamnosyl group, resulting in different pharmacokinetic properties and bioactivities .
Properties
Molecular Formula |
C33H40O14 |
---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32?,33?/m0/s1 |
InChI Key |
TVBJKPLTBPGHDJ-XUELZEHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Origin of Product |
United States |
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